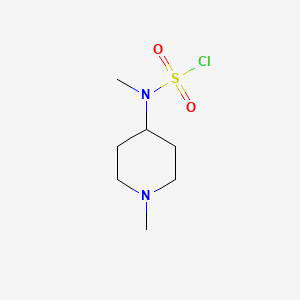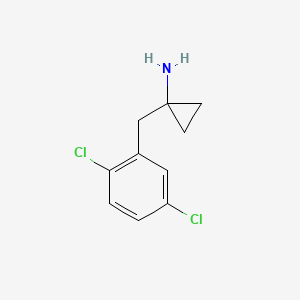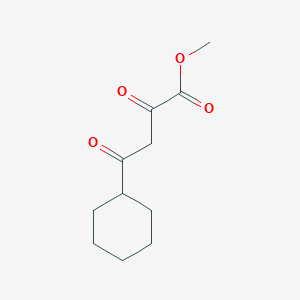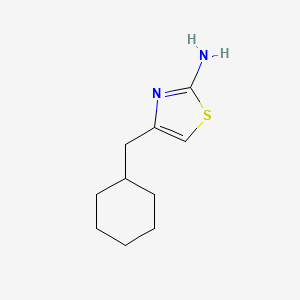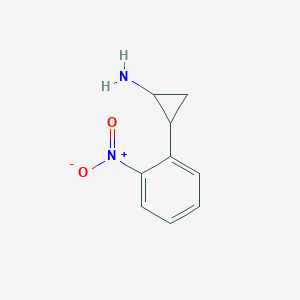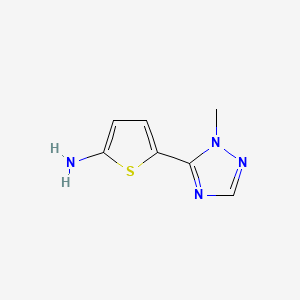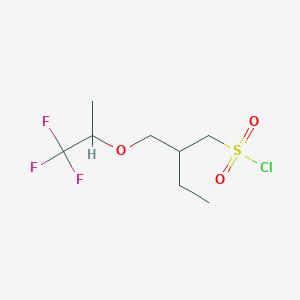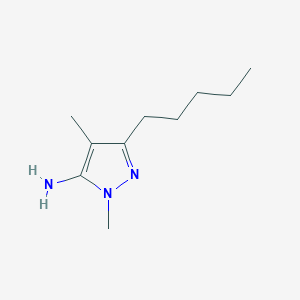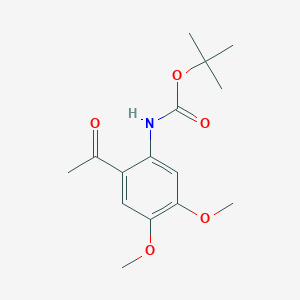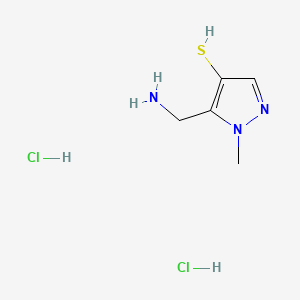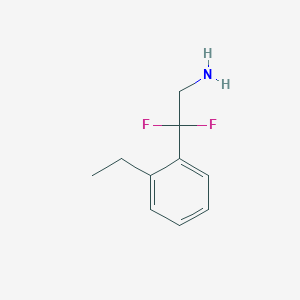
4-(Quinoxalin-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-yl)but-3-en-2-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxalin-2-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of quinoxaline derivatives with appropriate alkenes under specific conditions. For example, a one-step electrochemical oxidative cross-dehydrogenative coupling process can be used to synthesize quinoxaline derivatives . This method is simple, operationally convenient, and compatible with a broad range of substrates, enabling the synthesis of the desired coupling products in good to excellent yields without the use of any catalyst or chemical oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-(Quinoxalin-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties . Common reactions include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), which is used in dehydrogenative coupling approaches . Other reagents and conditions may vary depending on the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, selective alkylation of quinoxalin-2(1H)-one with hydrocarbons can yield various alkylated quinoxaline derivatives .
Scientific Research Applications
4-(Quinoxalin-2-yl)but-3-en-2-one has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are also used in the development of pharmaceuticals and as intermediates in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is a key mechanism that contributes to their biological activities . This process involves the activation of C–H bonds and subsequent functionalization, leading to the formation of various biologically active compounds.
Comparison with Similar Compounds
4-(Quinoxalin-2-yl)but-3-en-2-one can be compared with other similar compounds in the quinoxaline family. Similar compounds include quinoxalin-2(1H)-one, 3-(indol-2-yl)quinoxalin-2(1H)-one, and 3-trifluoroalkylated quinoxalin-2(1H)-ones . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-4-quinoxalin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C12H10N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-8H,1H3/b7-6+ |
InChI Key |
ICHOUCCWGSWNER-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


